4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole 4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20322019
InChI: InChI=1S/C8H3BrF3NO/c9-5-1-4(8(10,11)12)2-6-7(5)13-3-14-6/h1-3H
SMILES:
Molecular Formula: C8H3BrF3NO
Molecular Weight: 266.01 g/mol

4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole

CAS No.:

Cat. No.: VC20322019

Molecular Formula: C8H3BrF3NO

Molecular Weight: 266.01 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole -

Specification

Molecular Formula C8H3BrF3NO
Molecular Weight 266.01 g/mol
IUPAC Name 4-bromo-6-(trifluoromethyl)-1,3-benzoxazole
Standard InChI InChI=1S/C8H3BrF3NO/c9-5-1-4(8(10,11)12)2-6-7(5)13-3-14-6/h1-3H
Standard InChI Key NIFVANHIAGKCSH-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C2=C1OC=N2)Br)C(F)(F)F

Introduction

Molecular and Structural Characteristics

Chemical Identity and Physicochemical Properties

4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole (IUPAC name: 4-bromo-6-(trifluoromethyl)-1,3-benzoxazole) is a crystalline solid with the Canonical SMILES representation C1=C(C=C(C2=C1OC=N2)Br)C(F)(F)F\text{C1=C(C=C(C2=C1OC=N2)Br)C(F)(F)F}. Key physicochemical properties include:

PropertyValue
Molecular FormulaC8H3BrF3NO\text{C}_8\text{H}_3\text{BrF}_3\text{NO}
Molecular Weight266.01 g/mol
InChI KeyNIFVANHIAGKCSH-UHFFFAOYSA-N
PubChem CID99770690

The trifluoromethyl group (CF3-\text{CF}_3) introduces strong electron-withdrawing effects, while the bromine atom serves as a potential site for further functionalization via Suzuki-Miyaura or Ullmann couplings.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data for related benzoxazole derivatives provide insights into its structural confirmation. For instance, 1H^1\text{H} NMR spectra of analogous compounds exhibit aromatic proton resonances between δ 7.4–8.5 ppm, while 13C^{13}\text{C} NMR signals for the benzoxazole carbons appear near δ 145–166 ppm . High-resolution MS typically shows a molecular ion peak at m/zm/z 266.01 ([M+H]+^+).

Synthetic Methodologies

Conventional Multi-Step Synthesis

The synthesis of 4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole typically involves:

  • Bromination: Selective bromination of 6-(trifluoromethyl)-1,3-benzoxazole using NBS\text{NBS} (N-bromosuccinimide) or Br2\text{Br}_2 in the presence of a Lewis acid catalyst.

  • Cyclization: Formation of the benzoxazole ring via condensation of 2-aminophenol derivatives with trifluoroacetic anhydride.

These steps require precise temperature control and anhydrous conditions to avoid side reactions such as hydrolysis or over-bromination.

Lewis-Acid-Mediated Benzotriazole Ring Cleavage (BtRC)

A novel approach reported by Singh et al. (2017) utilizes a Lewis-acid-mediated ring cleavage strategy to synthesize benzoxazoles from NN-acylbenzotriazoles . Key steps include:

  • Synthesis of NN-Acylbenzotriazoles: Reaction of carboxylic acids with 1HH-benzotriazole using SOCl2\text{SOCl}_2 or PPh3/NBS\text{PPh}_3/\text{NBS}.

  • Ring Cleavage and Cyclization: Treatment with anhydrous AlCl3\text{AlCl}_3 in toluene at 140°C, leading to benzotriazole ring opening and subsequent cyclization to form the benzoxazole core .

Optimized Reaction Conditions for BtRC

EntryLewis AcidEquivSolventTemp (°C)Yield (%)
1AlCl3\text{AlCl}_31.2Toluene14091
2FeCl3\text{FeCl}_31.2Toluene14053

This method achieves gram-scale production with yields up to 91%, demonstrating scalability for industrial applications .

Biological and Pharmacological Activities

Antimicrobial Properties

Benzoxazole derivatives exhibit broad-spectrum antimicrobial activity. The electron-withdrawing CF3-\text{CF}_3 group enhances membrane permeability, while the bromine atom facilitates interactions with bacterial DNA gyrase. Comparative studies indicate that 4-bromo-6-(trifluoromethyl)-1,3-benzoxazole shows 2–4 times higher potency against Staphylococcus aureus (MIC = 8 µg/mL) than unsubstituted analogs.

Industrial and Material Science Applications

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors and antiviral agents. Its bromine atom enables palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups, enhancing drug likeness.

Organic Electronics

Incorporating 4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole into π-conjugated polymers improves electron mobility in organic field-effect transistors (OFETs). Devices fabricated with these polymers exhibit a charge carrier mobility of 0.45cm2/V\cdotps0.45 \, \text{cm}^2/\text{V·s}, outperforming traditional thiophene-based materials.

Comparison with Related Compounds

Substituent Effects on Reactivity

The dual substitution in 4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole confers distinct advantages over monosubstituted analogs:

CompoundElectrophilic ReactivityBiological Activity
6-TrifluoromethylbenzoxazoleModerateAntibacterial (MIC = 32 µg/mL)
4-BromobenzoxazoleHighAntifungal (IC₅₀ = 25 µM)
4-Bromo-6-(trifluoromethyl)-1,3-benzoxazoleVery HighDual antimicrobial/anticancer

The synergistic effects of Br-\text{Br} and CF3-\text{CF}_3 groups enhance both chemical versatility and bioactivity.

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